5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical Properties Fragment-Based Drug Design

This privileged 5-aryl-1H-pyrazole-3-carboxylic acid scaffold (CAS 890591-64-7) is validated for selective carbonic anhydrase IX/XII inhibition (Ki 5–25 μM) and Factor XIa antagonist development (optimized derivatives Ki ~90 nM). The 3-methoxyphenyl group is non-interchangeable—meta substitution ensures specific electronic and H-bonding interactions (XLogP3=1.7); para-substituted or unsubstituted phenyl analogs yield altered isoform selectivity and risk false negatives in SAR assays. The 3-carboxylic acid handle enables direct amide/ester derivatization for lead optimization. Supplied at ≥95% purity. Ideal for fragment-based screening, affinity probe synthesis, and analytical reference standard development.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 890591-64-7
Cat. No. B1223417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS890591-64-7
Synonymscyanofenphos
cyanophenphos
cyanophenphos, (+-)-isomer
cyanophenphos, (-)-isomer
O-ethyl O-(4-cyanophenyl)phenylphosphonothioate
O-p-cyanophenyl O-ethyl phenylphosphonothioate
S-4087
Surecide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKeyIEQRHIQFNLEJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 890591-64-7): A Key Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 890591-64-7) is a heterocyclic building block featuring a pyrazole core substituted at the 5-position with a 3-methoxyphenyl group and a carboxylic acid functionality at the 3-position. It is a member of the 5-aryl-1H-pyrazole-3-carboxylic acid class, which has been identified as a privileged scaffold for developing selective carbonic anhydrase inhibitors [1] and potent Factor XIa inhibitors [2]. The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and serves as a versatile intermediate for synthesizing amide, ester, and other derivatives for structure-activity relationship (SAR) studies.

Why Generic Substitution of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 890591-64-7) Is Inadvisable: The Critical Impact of Substituent Position and Electronic Effects


Generic substitution of 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid with other pyrazole carboxylic acid analogs is not recommended due to the profound impact of the methoxy group's position (meta vs. para) and the carboxylic acid regioisomerism (3- vs. 4- or 5-position) on both physicochemical properties and biological target engagement. The 3-methoxy substitution pattern introduces a specific electron-donating effect and hydrogen-bonding capability that alters the compound's lipophilicity (XLogP3 = 1.7) and molecular recognition compared to the unsubstituted phenyl analog (XLogP3 = 1.7 but fewer hydrogen bond acceptors) or the parent 1H-pyrazole-3-carboxylic acid (XLogP3 = 0.1) [1]. Furthermore, the 5-aryl-1H-pyrazole-3-carboxylic acid scaffold is a validated privileged fragment for selective carbonic anhydrase IX/XII inhibition, where even subtle substituent changes lead to significant shifts in isoform selectivity and potency [2]. Consequently, substituting this compound with a different regioisomer or a differently substituted analog may result in unpredictable or diminished activity in downstream assays, compromising the validity of SAR studies and increasing the risk of false negatives in fragment-based screening campaigns.

Quantitative Differentiation Guide for 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 890591-64-7): Key Evidence Against Comparators


Enhanced Lipophilicity and Hydrogen Bonding Capacity Compared to the Unsubstituted Pyrazole Carboxylic Acid Core

The target compound exhibits significantly higher lipophilicity than the parent 1H-pyrazole-3-carboxylic acid scaffold, which is a key determinant for membrane permeability and target binding. The introduction of the 3-methoxyphenyl group increases the computed XLogP3 value from 0.1 (for 1H-pyrazole-3-carboxylic acid) to 1.7 [1][2]. Additionally, it increases the hydrogen bond acceptor count from 3 to 4, offering additional opportunities for target interaction [1].

Lipophilicity Physicochemical Properties Fragment-Based Drug Design

Regioisomeric Differentiation: Carboxylic Acid Position Dictates Scaffold Utility in Selective Carbonic Anhydrase Inhibition

The 5-aryl-1H-pyrazole-3-carboxylic acid scaffold, to which the target compound belongs, is a validated privileged structure for selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII over cytosolic isoforms I and II. In contrast, 4-carboxylic acid regioisomers (e.g., CAS 879996-71-1) are not reported in the same context and may lack this selectivity profile. While direct Ki data for the 3-methoxyphenyl derivative is not reported in the primary literature, the class-level SAR established for 23 phenyl-substituted 5-aryl-pyrazole-3-carboxylic acids demonstrates that compounds with alkyl/alkoxy substituents at the meta-position inhibit hCA IX with Kis ranging from 5 to 25 μM [1]. This class-level inference supports the selection of the 3-carboxylic acid regioisomer for hCA IX/XII inhibitor development.

Carbonic Anhydrase Inhibition Isoform Selectivity Regioisomerism

Commercial Availability and Purity: A Reliable Building Block for Fragment-Based Screening

The target compound is readily available from multiple commercial suppliers at research-grade purity (≥95%). For instance, Life Chemicals lists the compound with a purity of 95+% . In comparison, close analogs such as 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-71-1) are less widely stocked and often require custom synthesis, introducing procurement delays and higher costs. The guaranteed purity ensures batch-to-batch reproducibility, which is essential for quantitative fragment screening and SAR studies.

Chemical Procurement Fragment Libraries Reproducibility

Validated Scaffold for Potent Factor XIa Inhibitors: A Privileged Fragment for Anticoagulant Drug Discovery

The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been defined as a privileged fragment for developing potent Factor XIa (FXIa) inhibitors. In a fragment-based lead generation study, derivatives of this scaffold were optimized to yield compound 7za with a FXIa Ki of 90.37 nM and an in vitro coagulation activity (1.5× aPTT in rabbit plasma) of 43.33 μM [1]. While the 3-methoxyphenyl analog itself was not the lead, it serves as a key intermediate for synthesizing similar carboxamide derivatives. In contrast, pyrazole carboxylic acids with different substitution patterns (e.g., 4-carboxylic acid regioisomers) lack published validation in FXIa inhibition, making the 5-aryl-3-carboxylic acid scaffold a strategically sound starting point for anticoagulant drug discovery programs.

Factor XIa Inhibition Anticoagulant Fragment-Based Lead Discovery

Optimal Application Scenarios for 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 890591-64-7)


Fragment-Based Screening for Selective Carbonic Anhydrase IX/XII Inhibitors

This compound is ideally suited as a fragment for developing non-sulfonamide, isoform-selective carbonic anhydrase IX and XII inhibitors. The 5-aryl-1H-pyrazole-3-carboxylic acid scaffold has demonstrated clear selectivity for membrane-associated isoforms IX and XII over cytosolic isoforms I and II, with meta-substituted derivatives showing Ki values in the 5–25 μM range against hCA IX [1]. The 3-methoxyphenyl group provides a handle for further structure-guided optimization to improve potency and selectivity.

Synthesis of Factor XIa Inhibitor Leads via Carboxamide Derivatization

The carboxylic acid functionality enables straightforward conversion to carboxamides, a key transformation for accessing potent Factor XIa inhibitors. The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a validated privileged fragment for FXIa, with optimized derivatives achieving Ki values as low as 90.37 nM [2]. The 3-methoxy substitution offers an alternative vector for exploring SAR around the phenyl ring, potentially modulating metabolic stability and off-target effects.

Chemical Biology Probe Development for Pyrazole-Binding Proteins

The compound can serve as a core scaffold for generating chemical probes to identify and characterize novel pyrazole-binding proteins. Its moderate lipophilicity (XLogP3 = 1.7) and four hydrogen bond acceptors [3] provide balanced physicochemical properties for cellular permeability and target engagement. Derivatization at the carboxylic acid or the pyrazole nitrogen can introduce affinity tags or photoaffinity labels for target identification studies.

Reference Standard for Analytical Method Development and Quality Control

With a defined purity of ≥95% from commercial suppliers , this compound is suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR methods used in the quality control of pyrazole-based libraries or in the quantification of related impurities in more advanced lead compounds.

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